molecular formula C16H23NO3 B14356497 N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide CAS No. 90257-63-9

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide

Katalognummer: B14356497
CAS-Nummer: 90257-63-9
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: PDBFBRVKYUDPTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide is an organic compound with a complex structure that includes an ethoxy group, a methoxy group, and a prop-1-en-1-yl group attached to a phenyl ring, along with a 2-methylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide typically involves multiple steps, including the formation of the phenyl ring with the desired substituents and the subsequent attachment of the 2-methylpropanamide group. Common synthetic routes may include:

    Formation of the Phenyl Ring:

    Attachment of the 2-Methylpropanamide Group: This can be achieved through amide bond formation reactions, such as the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The prop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide has various scientific research applications:

    Chemistry: Used as a precursor or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[4-Methoxy-3-ethoxyphenyl]-2-methylpropanamide
  • N-[4-Ethoxy-3-methoxyphenyl]-2-methylpropanamide
  • N-[4-Methoxy-3-ethoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide

Uniqueness

N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of ethoxy, methoxy, and prop-1-en-1-yl groups on the phenyl ring, along with the 2-methylpropanamide moiety, differentiates it from other similar compounds and may result in unique reactivity and applications.

Eigenschaften

CAS-Nummer

90257-63-9

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

N-(4-ethoxy-3-methoxy-5-prop-1-enylphenyl)-2-methylpropanamide

InChI

InChI=1S/C16H23NO3/c1-6-8-12-9-13(17-16(18)11(3)4)10-14(19-5)15(12)20-7-2/h6,8-11H,7H2,1-5H3,(H,17,18)

InChI-Schlüssel

PDBFBRVKYUDPTM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C(C=C1OC)NC(=O)C(C)C)C=CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.